(Z)-11-Hexadecenoic acid

説明

Nomenclature and Chemical Context of (Z)-11-Hexadecenoic Acid

Understanding the naming conventions and the chemical family to which this compound belongs is fundamental to appreciating its scientific importance.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (11Z)-Hexadec-11-enoic acid . fatplants.net However, it is frequently referred to by several common synonyms in scientific literature. These include:

cis-11-Hexadecenoic acid fatplants.netthegoodscentscompany.com

this compound fatplants.netthegoodscentscompany.com

cis-Palmitvaccenic Acid acs.orgscite.airesearchgate.net

(11Z)-11-Hexadecenoic acid larodan.com

Hexadec-11(Z)-enoic acid fatplants.netlarodan.com

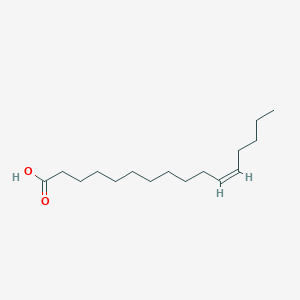

The "Z" and "cis" designations indicate that the hydrogen atoms on the double bond are on the same side of the carbon chain, resulting in a kinked structure. The "11" specifies the location of this double bond, counting from the carboxyl group.

This compound is classified as a monounsaturated fatty acid (MUFA) . ebi.ac.uk This classification is based on its chemical structure, which features a 16-carbon chain with a single ("mono") carbon-carbon double bond ("unsaturated"). ebi.ac.uk Fatty acids are categorized based on the number of double bonds in their hydrocarbon chains: saturated (no double bonds), monounsaturated (one double bond), and polyunsaturated (two or more double bonds). byjus.com As a long-chain fatty acid, it is a fundamental component of more complex lipids. byjus.com

Historical Overview of Research on this compound

Initial research on this compound was closely tied to the study of insect pheromones. It was identified as a key precursor in the biosynthesis of sex pheromones in numerous moth species. nih.gov This discovery opened up new avenues for environmentally friendly pest control strategies, such as mating disruption, where synthetic pheromones are used to confuse male moths and prevent them from finding mates. unl.edu

Subsequent research has delved into the biosynthesis of this compound, identifying the specific enzymes, known as Δ11-desaturases, responsible for its production from the saturated precursor, palmitic acid. pnas.org More recently, advancements in biotechnology have enabled the production of this compound in engineered organisms like yeast and plants, offering a sustainable and cost-effective alternative to chemical synthesis for agricultural applications. nih.govd-nb.info

Significance of this compound in Chemical Ecology and Biochemistry

The importance of this compound spans across the fields of chemical ecology and biochemistry, highlighting its dual role as a signaling molecule and a metabolic intermediate.

In the realm of chemical ecology , this compound is a vital semiochemical, a chemical used for communication. pherobase.com It is a precursor to the primary sex pheromone component, (Z)-11-hexadecenal, in many lepidopteran species, including significant agricultural pests like the cotton bollworm (Helicoverpa armigera) and the diamondback moth (Plutella xylostella). unl.edu The biosynthesis of this pheromone precursor is a critical step in the reproductive cycle of these insects. pnas.org The specificity of these chemical signals is crucial for preventing cross-communication between closely related species. pnas.org

From a biochemical perspective, this compound is an important intermediate in fatty acid metabolism. ebi.ac.uk Its synthesis from palmitic acid is catalyzed by Δ11-desaturase enzymes, a process that has been studied in various organisms, including moths and fungi. acs.orgpnas.org In the arbuscular mycorrhizal fungus Rhizophagus irregularis, this fatty acid, also known as palmitvaccenic acid, is a signature lipid. acs.orgresearchgate.net Research has also explored its role as a potential biomarker in different biological systems. thegoodscentscompany.com The study of its metabolic pathways provides valuable insights into lipid metabolism and the development of novel biotechnological applications.

Research Findings on this compound

| Research Area | Key Findings | Organism(s) Studied |

| Pheromone Biosynthesis | Identified as a precursor to the sex pheromone (Z)-11-hexadecenal. | Moths (e.g., Helicoverpa armigera, Thaumetopoea pityocampa) medchemexpress.com |

| Enzymology | Synthesized from palmitic acid by the action of Δ11-desaturase enzymes. pnas.org | Moths, Yeast nih.govpnas.org |

| Biotechnology | Successfully produced in genetically modified plants (Nicotiana benthamiana) and yeast (Saccharomyces cerevisiae). nih.govd-nb.info | Nicotiana benthamiana, Saccharomyces cerevisiae |

| Fungal Metabolism | Found as a signature fatty acid (palmitvaccenic acid) in arbuscular mycorrhizal fungi. acs.orgresearchgate.net | Rhizophagus irregularis |

| Chemical Ecology | Acts as a semiochemical involved in the chemical communication systems of various species. pherobase.com | Amphipoda, Lepidoptera pherobase.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYDQCXGIMHLL-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880900 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416-20-8 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Z 11 Hexadecenoic Acid in Biological Systems

Presence in Insect Species

The distribution of (Z)-11-hexadecenoic acid is notable across several insect species, with its most prominent role documented in the Lepidoptera order.

Lepidoptera (Moths and Butterflies)

Within moths and butterflies, this compound is a common link in the production of diverse pheromone blends. Its function as a biosynthetic precursor is well-established in numerous families.

In the iconic silkworm moth, Bombyx mori, this compound is a key intermediate in the biosynthesis of its primary sex pheromone, bombykol (B110295). nih.govoup.com The process begins with the desaturation of hexadecanoic acid (palmitic acid) by a Δ11-desaturase enzyme to form this compound. nih.gov This intermediate then undergoes further enzymatic modifications, including chain shortening and additional desaturations, ultimately leading to the production of bombykol. The regulation of this pathway is under hormonal control, with the pheromone biosynthesis activating neuropeptide (PBAN) playing a crucial role in stimulating the conversion of fatty acid precursors into the final pheromone. jst.go.jptandfonline.com Studies have shown that the reduction of the acyl group is a critical step regulated by PBAN. tandfonline.com

Table 1: Role of this compound in Bombyx mori Pheromone Biosynthesis

| Precursor | Intermediate | Enzyme | Final Pheromone Component |

| Hexadecanoic Acid | This compound | Δ11-desaturase nih.gov | Bombykol |

The Chinese tussah silkworm, Antheraea pernyi, utilizes a dienoic sex pheromone, and this compound is a key mono-unsaturated intermediate in its production. harvard.educhemecol.org The biosynthesis of the main pheromone precursor, (E,Z)-6,11-hexadecadienoic acid, involves two desaturation steps with Δ6 and Δ11 regioselectivity. harvard.edu Research has revealed a flexible biosynthetic pathway where two different desaturases, a Δ6 and a Δ11 desaturase, are involved. harvard.edu One route involves the formation of this compound by the Δ11 desaturase, which is then further desaturated by the Δ6 desaturase to produce the dienoic precursor. harvard.edu Conversely, the pathway can also proceed through the formation of (E)-6-hexadecenoic acid first, followed by desaturation by the Δ11 desaturase. harvard.edu

In the pine processionary moth, Thaumetopoea pityocampa, this compound is the initial product in the biosynthesis of its unique sex pheromone, (Z)-13-hexadecen-11-ynyl acetate (B1210297). nih.govresearchgate.netnih.gov The biosynthesis starts with palmitic acid, which is converted to this compound through the action of a Δ11 desaturase. nih.govresearchgate.net This is the first of three consecutive desaturation reactions. Following its formation, this compound is transformed into 11-hexadecynoic acid and then undergoes a final Δ13 desaturation to form (Z)-13-hexadecen-11-ynoic acid. nih.govresearchgate.net Remarkably, a single multifunctional desaturase enzyme is responsible for all three of these desaturation steps. nih.gov

The navel orangeworm, Amyelois transitella, has a sex pheromone that includes (11Z,13Z)-11,13-hexadecadienal. nih.govresearchgate.net this compound is a crucial precursor in the biosynthetic pathway of this component. nih.govresearchgate.net The proposed pathway involves the Δ11 desaturation of palmitic acid to yield this compound. nih.govresearchgate.net This is followed by a second desaturation to form (11Z,13Z)-11,13-hexadecadienoic acid, which is then reduced and oxidized to the final aldehyde pheromone component. nih.govresearchgate.net The presence of this compound in pheromone gland extracts supports its role as a key intermediate in this process. nih.govresearchgate.net

The significance of this compound as a pheromone precursor extends to a wide array of other Lepidopteran species. It is a precursor for pheromones used by hundreds of moth pest species. d-nb.info For instance, in the rice stem borer, Chilo suppressalis, (Z)-11-hexadecenal is the main sex pheromone component, and its biosynthesis is believed to involve the formation of this compound. tandfonline.com Similarly, in Spodoptera exigua and Spodoptera litura, a Δ11/Δ12 desaturase produces this compound. d-nb.info In the primitive moth Lampronia capitella, a Z11-desaturase transforms the palmitate precursor into this compound as part of the pheromone biosynthesis. nih.govexlibrisgroup.com.cn The compound is also a precursor in the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate in Cadra cautella and Spodoptera exigua, where it is chain-shortened after its formation from hexadecanoic acid. iastate.edu Its aldehyde derivative, (Z)-11-hexadecenal, is a major sex pheromone component in over 200 lepidopteran species, including the cotton bollworm, Helicoverpa armigera.

Table 2: Examples of Other Lepidopteran Species Utilizing this compound in Pheromone Biosynthesis

| Species | Family | Role of this compound | Reference |

| Chilo suppressalis (Rice Stem Borer) | Crambidae | Precursor to (Z)-11-hexadecenal | tandfonline.com |

| Spodoptera exigua (Beet Armyworm) | Noctuidae | Produced by a Δ11/Δ12 desaturase | d-nb.infoiastate.edu |

| Spodoptera litura (Tobacco Cutworm) | Noctuidae | Produced by a Δ11/Δ12 desaturase | d-nb.info |

| Lampronia capitella (Currant Shoot Borer) | Prodoxidae | Intermediate from palmitate | nih.govexlibrisgroup.com.cn |

| Cadra cautella (Almond Moth) | Pyralidae | Precursor to (Z,E)-9,12-tetradecadienyl acetate | iastate.edu |

| Helicoverpa armigera (Cotton Bollworm) | Noctuidae | Precursor to (Z)-11-hexadecenal |

Role as a Pheromone Precursor in Diverse Moth Species

This compound is a well-documented and vital precursor in the biosynthesis of sex pheromones for a multitude of moth species. The process typically begins with the common saturated fatty acid, palmitic acid (hexadecanoic acid), which undergoes desaturation by a specific enzyme, Δ11-desaturase, to introduce a double bond at the 11th carbon position, resulting in this compound. iastate.edunih.gov This precursor can then be modified through chain-shortening, reduction, and acetylation to produce the final, species-specific pheromone components. iastate.edu

The significance of this compound as a pheromone precursor has led to innovative approaches in sustainable agriculture. unl.edu Researchers have successfully engineered plants, such as Camelina sativa and Nicotiana benthamiana, to produce this fatty acid. unl.edud-nb.info The compound can then be extracted and converted into pheromones for use in pest control strategies like mating disruption. unl.edu For instance, plant-derived pheromones originating from this precursor have proven as effective as synthetic versions in monitoring the diamondback moth (Plutella xylostella) and disrupting the mating of the cotton bollworm moth (Helicoverpa armigera). unl.edu

The following table details several moth species that utilize this compound as a precursor in their pheromone biosynthesis pathways.

| Moth Species | Family | Resulting Pheromone Component(s) |

| Agrotis segetum (Turnip moth) | Noctuidae | (Z)-11-hexadecenol |

| Amyelois transitella (Navel orangeworm) | Pyralidae | This compound is a key precursor. d-nb.info |

| Argyrotaenia velutinana (Redbanded leafroller) | Tortricidae | (Z)-11-tetradecenyl acetate and related compounds (via chain-shortening). iastate.edu |

| Cadra cautella (Almond moth) | Pyralidae | (Z,E)-9,12-tetradecadienyl acetate (via chain-shortening and further desaturation). iastate.edu |

| Helicoverpa armigera (Cotton bollworm) | Noctuidae | (Z)-11-hexadecenal. unl.edu |

| Heliothis virescens (Tobacco budworm) | Noctuidae | Electrophysiological activity elicited by (Z)-11-hexadecenal. nih.gov |

| Spodoptera exigua (Beet armyworm) | Noctuidae | (Z,E)-9,12-tetradecadienyl acetate (via chain-shortening and further desaturation). iastate.edu |

Presence in Microbial Organisms

Research on the soil bacterium Mycobacterium vaccae has focused extensively on a different isomer, 10(Z)-hexadecenoic acid, for its significant anti-inflammatory and immunoregulatory properties. intelligentliving.comedicalnewstoday.comneurosciencenews.com Studies have identified this specific fatty acid as a key molecule responsible for the bacterium's ability to increase resilience to stress. intelligentliving.comedicalnewstoday.com It functions by binding to peroxisome proliferator-activated receptors (PPARs) within immune cells, which in turn inhibits inflammatory pathways. medicalnewstoday.comneurosciencenews.comnih.gov While several mycobacteria species are known to synthesize cis-10-hexadecenoic acid from palmitic acid, the presence or role of this compound in M. vaccae is not the primary subject of these immunological studies. researchgate.net The focus remains on the unique biological activity of the 10(Z) isomer. neurosciencenews.comnih.gov

Fatty acid profiling is a common method used to identify and classify microorganisms. smolecule.com The composition of fatty acids in a microbe's cell membrane is often characteristic of its species or strain. smolecule.com this compound, also known as cis-11-palmitoleic acid, is recognized as a biomarker for certain groups of microorganisms. u-szeged.hu For example, its presence is characteristic of Type I methanotrophs, which belong to the family Methylococcaceae within the gammaproteobacteria. u-szeged.hu It is also found in arbuscular mycorrhizal fungi. u-szeged.hu The presence of specific unsaturated fatty acids, including various hexadecenoic acid isomers, can indicate the activity of particular microbial taxa in complex environmental samples. ebi.ac.uk

The table below summarizes the association of this compound with specific microbial groups.

| Microbial Group | Class/Phylum | Significance |

| Type I Methanotrophs | Gammaproteobacteria | Biomarker fatty acid. u-szeged.hu |

| Arbuscular mycorrhizal fungi | Glomeromycota | Biomarker fatty acid. u-szeged.hu |

Presence in Plant Species

The Japanese Honeysuckle, Lonicera japonica, is a plant known for its extensive use in traditional medicine and for its complex phytochemical profile. nih.govfrontiersin.org Analyses of the essential oils and extracts from different parts of the plant have identified a wide array of compounds, including a significant presence of fatty acids. nih.govkg.ac.rs While hexadecanoic acid (palmitic acid) is a major fatty acid constituent, particularly in the leaves and stems, various other fatty acids have been reported. frontiersin.orgkg.ac.rsresearchgate.net Although some studies provide a general profile of fatty acids, detailed isomeric identification is not always performed. However, given the widespread presence of palmitic acid and the enzymes that desaturate fatty acids in plants, the potential for the presence of its derivatives like this compound exists. Further detailed analysis would be required to confirm its specific concentration in Lonicera japonica.

Genetically Modified Plants for Pheromone Precursor Production

The production of insect pheromones for pest control is a growing field in sustainable agriculture. aseanfawaction.org Metabolic engineering of plants to produce pheromone precursors like this compound offers an environmentally friendly and potentially cost-effective alternative to chemical synthesis. researchgate.netslu.se

Camelina sativa

Camelina sativa, or false flax, has been successfully genetically modified to produce significant quantities of this compound. researchgate.netunl.edu By introducing specific genes, researchers have engineered the plant's seed oil to accumulate this fatty acid, which can then be extracted and converted into the active pheromone. researchgate.netunl.edu This "plant factory" approach aims to provide a scalable and economical source of pheromones for managing major agricultural pests like the diamondback moth (Plutella xylostella) and the cotton bollworm (Helicoverpa armigera). slu.seunl.edu

Field trials have demonstrated that pheromone lures derived from genetically engineered Camelina sativa are as effective as synthetically produced lures. slu.seunl.edu The genetic modification involves the expression of insect-derived genes that guide the biosynthesis of the desired pheromone precursors. unl.edu One study reported that after several generations of selection, a transgenic Camelina line produced seeds containing approximately 9% this compound of the total fatty acids. researchgate.net Another highly productive line yielded up to 19.2% this compound. researchgate.net

Production of this compound in Genetically Modified Camelina sativa

| Transgenic Line/Study | This compound Content (% of total fatty acids) | Reference |

|---|---|---|

| T-seeds from field trial | ~9% | researchgate.net |

| Most productive line (T2 seeds) | 19.2 ± 0.4% | researchgate.net |

Nicotiana benthamiana and Nicotiana tabacum

Nicotiana species, particularly N. benthamiana and N. tabacum (tobacco), have also been explored as platforms for producing moth sex pheromone precursors. researchgate.netd-nb.info Through Agrobacterium-mediated transformation, these plants have been engineered to express genes encoding for enzymes like acyl-ACP thioesterases and fatty acyl desaturases, which are crucial for the synthesis of specific fatty acids. researchgate.netd-nb.infogoogle.com

In one study, transgenic N. benthamiana lines were developed that produced this compound in their leaf tissues. researchgate.netd-nb.info The most productive of these lines accumulated the target fatty acid at a level of 17.6% of the total fatty acids in the leaves during the flowering stage. researchgate.netd-nb.infodntb.gov.ua This corresponded to a yield of 335 micrograms of this compound per gram of fresh leaf tissue. researchgate.netd-nb.infodntb.gov.ua The stability of this production was confirmed in the T2 generation of the transgenic plants. researchgate.netd-nb.info Comparatively, the production of this compound was found to be more efficient in N. benthamiana than in N. tabacum. google.com

Production of this compound in Genetically Modified Nicotiana spp.

| Species | Transgenic Line | This compound Content | Tissue | Reference |

|---|---|---|---|---|

| Nicotiana benthamiana | Best Line | 17.6% of total fatty acids | Leaves | researchgate.netd-nb.infodntb.gov.ua |

| Nicotiana benthamiana | Best Line | 335 µg/g of fresh leaf | Leaves | researchgate.netd-nb.infodntb.gov.ua |

| Nicotiana benthamiana | T0 Generation (Average) | 1.8% of total fatty acids | Not Specified | google.com |

| Nicotiana tabacum | T0 Generation (Average) | 0.2% of total fatty acids | Not Specified | google.com |

Detection in Mammalian Systems (e.g., Human Blood Lipids, as a Positional Isomer)

In mammalian systems, hexadecenoic acids (C16:1) exist as several positional isomers, each with distinct biosynthetic pathways and potential biological significance. nih.govresearchgate.net While palmitoleic acid (9-cis-hexadecenoic acid or 16:1n-7) is the most commonly studied isomer, this compound (also known as palmitvaccenic acid or 16:1n-5) is also present, albeit typically in smaller quantities. nih.govcsic.es

The various isomers of hexadecenoic acid, including the (Z)-11 isomer, have been identified in human blood lipids, such as those in erythrocyte membranes and plasma cholesteryl esters. researchgate.netplos.orgacs.org The relative abundance of these isomers can be influenced by metabolic conditions. For instance, studies on morbidly obese patients have shown significant alterations in the profiles of C16:1 isomers in their blood lipids compared to lean individuals. plos.orgnih.gov

While sapienic acid (6-cis-hexadecenoic acid or 16:1n-10) and hypogeic acid (7-cis-hexadecenoic acid or 16:1n-9) have been the focus of recent research due to their roles in inflammation and metabolic diseases, the presence of this compound is also noted in various mammalian cells. nih.govresearchgate.net For example, it has been detected in human red blood cells. nih.gov The analysis of these isomers is complex and requires precise analytical techniques to differentiate them. csic.esacs.org The study of these positional isomers is an emerging area in lipidomics, with potential implications for understanding metabolic health and disease. researchgate.netplos.org

Biosynthesis and Metabolic Pathways of Z 11 Hexadecenoic Acid

Enzymatic Pathways

The primary enzymatic pathway for the synthesis of (Z)-11-hexadecenoic acid involves the desaturation of a saturated fatty acid precursor. This process is catalyzed by specific desaturase enzymes that introduce a double bond at a particular position in the fatty acid chain.

Desaturation of Palmitic Acid (Hexadecanoic Acid)

The direct precursor for the biosynthesis of this compound is palmitic acid (hexadecanoic acid), a common 16-carbon saturated fatty acid. nih.govpnas.org The conversion involves the introduction of a cis double bond between the 11th and 12th carbon atoms of the palmitic acid chain. wikipedia.org This dehydrogenation reaction is a critical step and is catalyzed by a specific class of enzymes known as fatty-acyl desaturases. nih.gov

The key enzyme responsible for the synthesis of this compound from palmitic acid is the Δ11 desaturase (delta-11-desaturase). nih.govpnas.org This enzyme exhibits high substrate specificity for palmitic acid and regiospecificity for the Δ11 position of the acyl chain. wikipedia.orgnih.gov In various species of moths, such as those from the Spodoptera and Agrotis genera, Δ11 desaturase plays a crucial role in producing this compound as a precursor for sex pheromones. nih.govnih.gov For instance, functional characterization of a Δ11-desaturase from the Turnip moth, Agrotis segetum, showed that it predominantly produced (Z)-11-hexadecenoyl compounds from the yeast's endogenous palmitic acid when expressed in a heterologous system. nih.gov Similarly, in the arbuscular mycorrhiza fungus Rhizophagus irregularis, an OLE1-like desaturase is responsible for the synthesis of what is also known as palmitvaccenic acid (this compound), showing specificity for C16 acyl groups. biorxiv.orgnih.gov

In the context of insect pheromone biosynthesis, the enzymatic activity is not always limited to a single desaturation step. Research has identified multifunctional desaturases that can catalyze reactions at different positions on the fatty acid chain. For example, in the processionary moth, Thaumetopoea pityocampa, a single desaturase enzyme exhibits Δ11, Δ11 acetylenase, and Δ13 desaturase activities. pnas.org This enzyme first catalyzes the formation of this compound from palmitic acid. pnas.org In two Spodoptera species, S. exigua and S. litura, a multifunctional desaturase homolog (SexiDes5 and SlitDes5, respectively) demonstrates high Δ11 desaturase activity on palmitic acid to produce this compound, which is a step in the pathway to producing other pheromone components. nih.gov These enzymes can also introduce a second double bond into a chain-shortened product derived from this compound. nih.govnih.govd-nb.info

Relationship with other Hexadecenoic Acid Isomers (e.g., 9-Hexadecenoic Acid, 6-Hexadecenoic Acid)

This compound is one of several positional isomers of hexadecenoic acid, each synthesized via a distinct biosynthetic pathway catalyzed by a different desaturase enzyme acting on palmitic acid. The position of the double bond is determined by the specific desaturase involved.

9-Hexadecenoic Acid (Palmitoleic Acid): This n-7 isomer is the most common C16 monounsaturated fatty acid and is produced from palmitic acid by the action of Δ9-desaturase (stearoyl-CoA desaturase). researchgate.netmdpi.complos.orgwikipedia.orgresearchgate.net This enzyme introduces a double bond at the C-9 position. nih.gov

6-Hexadecenoic Acid (Sapienic Acid): This n-10 isomer is formed from palmitic acid through the activity of Δ6-desaturase (FADS2), which introduces a double bond at the C-6 position. researchgate.netmdpi.complos.orgnih.govresearchgate.net

The biosynthesis of these isomers from a common precursor highlights the role of enzyme specificity in generating molecular diversity within the same fatty acid family. While this compound (an n-5 isomer) is a key intermediate in insect pheromone synthesis, palmitoleic and sapienic acids are more commonly associated with metabolic regulation and are found in mammals. mdpi.com

| Isomer Name | Systematic Name | Double Bond Position | Catalyzing Enzyme | Primary Biological Role |

|---|---|---|---|---|

| This compound | (11Z)-Hexadec-11-enoic acid | Δ11 | Δ11 Desaturase | Insect Pheromone Precursor nih.govnih.gov |

| Palmitoleic Acid | (9Z)-Hexadec-9-enoic acid | Δ9 | Δ9 Desaturase (SCD) | Metabolic Regulation, Membrane Component plos.orgresearchgate.net |

| Sapienic Acid | (6Z)-Hexadec-6-enoic acid | Δ6 | Δ6 Desaturase (FADS2) | Component of Human Sebum nih.gov |

Integration within Broader Fatty Acid Metabolism

Fatty Acid Elongation Cycles

Fatty acid elongation is a fundamental metabolic process that extends the carbon chain of a fatty acid. This process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions, adding two carbon units from malonyl-CoA to the acyl-CoA substrate in each cycle. researchgate.netnih.gov

The steps in the elongation cycle are:

Condensation: A 3-ketoacyl-CoA synthase (KCS) condenses the acyl-CoA with malonyl-CoA.

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA.

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to complete the cycle. nih.gov

Biosynthetic Precursors and Derivatives

The synthesis of this compound begins with a common saturated fatty acid and proceeds through enzymatic modification. The resulting compound serves as a crucial precursor for a variety of biologically active molecules, particularly insect pheromones.

Palmitic acid (16:0) is the primary precursor for the biosynthesis of this compound. wikipedia.orgpsu.edu As the first fatty acid produced during de novo fatty acid synthesis, palmitic acid is an abundant and fundamental building block in most organisms. wikipedia.org The key transformation is the introduction of a cis double bond between the 11th and 12th carbons of the 16-carbon chain of palmitic acid. This reaction is catalyzed by a specific Δ11-desaturase enzyme. nih.govresearchgate.net The enzyme acts on palmitoyl-CoA, the activated form of palmitic acid, to produce (Z)-11-hexadecenoyl-CoA. nih.gov This desaturation step is the defining reaction in the formation of this specific monounsaturated fatty acid.

This compound is a common and vital precursor in the biosynthetic pathways of many moth sex pheromones. nih.govresearchgate.net The carboxylic acid group is typically modified through a series of enzymatic steps to produce the final active pheromone components, which are often alcohols, aldehydes, or acetate (B1210297) esters. nih.govslu.se

The common conversion pathways include:

Reduction to Alcohol: The fatty acyl precursor is reduced to its corresponding alcohol, (Z)-11-hexadecenol (Z11-16:OH), a reaction catalyzed by a fatty-acyl reductase (FAR). nih.govnih.gov

Oxidation to Aldehyde: The resulting alcohol, (Z)-11-hexadecenol, can be further oxidized to form the aldehyde (Z)-11-hexadecenal (Z11-C16:Ald), which is the major pheromone component for species like Heliothis virescens. nih.govfrontiersin.org

Acetylation to Ester: In other species, the fatty alcohol is converted into an acetate ester pheromone through the action of an acetyltransferase. slu.sefrontiersin.org

Through subsequent modifications like chain-shortening, a homologous series of pheromones can be produced from the initial this compound precursor. slu.se

Table 2: Conversion of this compound to Pheromone Components

| Precursor | Modification Step | Enzyme Class | Resulting Pheromone Component |

| This compound | Reduction | Fatty-Acyl Reductase (FAR) | (Z)-11-hexadecenol |

| (Z)-11-hexadecenol | Oxidation | Alcohol Oxidase | (Z)-11-hexadecenal |

| (Z)-11-hexadecenol | Acetylation | Acetyltransferase | (Z)-11-hexadecenyl acetate |

2

This compound, a monounsaturated fatty acid, serves as a crucial precursor in the biosynthesis of a variety of semiochemicals, particularly insect sex pheromones. The modification of its carboxyl group or the introduction of further unsaturations leads to a range of biologically active molecules. These transformations are catalyzed by specific enzymes that dictate the final pheromone components, which are often critical for chemical communication and reproduction in many insect species, especially moths. The metabolic pathways detailed below illustrate the conversion of this compound into several key derivative compounds.

1 (Z)-11-Hexadecenal

The biosynthesis of (Z)-11-hexadecenal from this compound is a two-step process that is a common terminal modification in the formation of aldehyde pheromones in insects. pnas.orggoogle.com This pathway first involves the reduction of the fatty acid to its corresponding alcohol, followed by the oxidation of that alcohol to the final aldehyde product.

First, this compound is converted to (Z)-11-hexadecenol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). purdue.edu These enzymes are responsible for the reduction of the fatty acyl-CoA form of the acid to the primary alcohol. pnas.orgwikipedia.org

Subsequently, the resulting (Z)-11-hexadecenol is oxidized to form (Z)-11-hexadecenal. This step is carried out by alcohol oxidases or dehydrogenases. pnas.orggoogle.com In the corn earworm, Helicoverpa zea, a decrease in the mRNA levels of a specific fatty acyl-CoA reductase led to a significant reduction in the production of (Z)-11-hexadecenal, demonstrating the essential role of the intermediate alcohol in the formation of the aldehyde pheromone component. purdue.edu

| Step | Precursor | Enzyme Class | Product |

| 1 | This compound | Fatty Acyl-CoA Reductase (FAR) | (Z)-11-Hexadecenol |

| 2 | (Z)-11-Hexadecenol | Alcohol Oxidase/Dehydrogenase | (Z)-11-Hexadecenal |

2 (Z)-11-Hexadecenol

(Z)-11-Hexadecenol is a common moth pheromone component that is biosynthesized directly from this compound. The conversion is a reduction reaction catalyzed by pheromone-gland-specific fatty acyl reductases (pgFARs). researchgate.net These enzymes specifically target the fatty acyl precursor, in this case, the acyl-CoA derivative of this compound, and reduce it to the corresponding fatty alcohol. wikipedia.orgnih.gov

The production of (Z)-11-hexadecenol has been demonstrated in yeast engineered to co-express genes for both a Δ11-desaturase (to produce the precursor acid from palmitic acid) and a fatty acyl reductase from the turnip moth, Agrotis segetum. This confirms the direct enzymatic pathway from the unsaturated fatty acid to the alcohol.

| Precursor | Enzyme Class | Product | Organism Example |

| This compound | Fatty Acyl Reductase (FAR) | (Z)-11-Hexadecenol | Agrotis segetum (Turnip Moth) |

3 (Z)-11-Hexadecenyl Acetate

The formation of (Z)-11-hexadecenyl acetate from this compound follows a multi-step pathway common in the biosynthesis of acetate ester pheromones in moths. pnas.orgwikipedia.org The pathway begins with the reduction of the carboxylic acid to an alcohol, which is then esterified.

The initial step is the reduction of this compound to (Z)-11-hexadecenol, a reaction mediated by fatty acyl reductases (FARs), as described in the previous section. nih.gov The subsequent and final step is the acetylation of the newly formed hydroxyl group. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). pnas.org This enzyme transfers an acetyl group from acetyl-CoA to (Z)-11-hexadecenol, yielding the final product, (Z)-11-hexadecenyl acetate. This acetate is a known pheromone component in various moth species. nih.gov

| Step | Precursor | Enzyme Class | Product |

| 1 | This compound | Fatty Acyl Reductase (FAR) | (Z)-11-Hexadecenol |

| 2 | (Z)-11-Hexadecenol | Acetyltransferase (ATF) | (Z)-11-Hexadecenyl Acetate |

4 11-Hexadecynoic Acid (via Acetylenase Activity)

The biosynthesis of 11-hexadecynoic acid from this compound is a specialized desaturation reaction that forms a triple bond (an alkyne). This conversion is catalyzed by an enzyme with acetylenase activity.

In the processionary moth, Thaumetopoea pityocampa, the sex pheromone is an enyne acetate derived from palmitic acid. pnas.orgnih.gov The biosynthetic pathway involves the initial formation of this compound, which is then directly converted to 11-hexadecynoic acid. pnas.orgnih.gov Research has identified a single multifunctional desaturase enzyme in the pheromone gland of this moth that exhibits Δ11 desaturase, Δ11 acetylenase, and Δ13 desaturase activities. pnas.orgnih.gov This enzyme is therefore responsible for catalyzing the "acetylenation" step, transforming the double bond of this compound into the triple bond of 11-hexadecynoic acid. pnas.org The absence of this specific Δ11 acetylenase activity in related species accounts for the production of different pheromone types. nih.gov

| Precursor | Enzyme/Activity | Product | Organism Example |

| This compound | Multifunctional Desaturase (with Δ11 Acetylenase activity) | 11-Hexadecynoic Acid | Thaumetopoea pityocampa |

5 Bombykol (B110295) (in Silkworm)

Bombykol, identified as (10E, 12Z)-10,12-hexadecadien-1-ol, is the primary sex pheromone of the female silkworm moth, Bombyx mori. Its biosynthesis is a well-studied pathway that originates from palmitic acid, with this compound serving as a key intermediate.

The biosynthesis proceeds as follows:

Δ11 Desaturation: Palmitoyl-CoA is first desaturated to form (Z)-11-hexadecenoyl-CoA.

Conjugated Diene Formation: this compound is then converted into (10E, 12Z)-10,12-hexadecadienoic acid. This unique step generates a conjugated diene system from the monoene precursor. nih.gov A single bifunctional fatty-acyl desaturase is responsible for both the initial Z11 desaturation and this subsequent E,Z-10,12 desaturation. nih.gov

Reduction: Finally, the acyl precursor, (10E, 12Z)-10,12-hexadecadienoate, is reduced to the corresponding alcohol, bombykol. nih.gov

Studies using 14C-labelled compounds have confirmed that this compound is readily converted to bombykol in the pheromone glands of the silkworm moth, supporting its role as a direct precursor in this pathway.

| Precursor | Key Intermediate | Enzyme(s) | Final Product | Organism |

| Palmitic Acid | This compound | Bifunctional Desaturase, Fatty Acyl Reductase | Bombykol | Bombyx mori (Silkworm) |

Ecological Roles and Biological Significance of Z 11 Hexadecenoic Acid

Role as a Pheromone Intermediate/Component

The primary and most extensively studied role of (Z)-11-hexadecenoic acid is as a precursor in the creation of sex pheromones for a vast number of lepidopteran species. Its specific structure is a crucial building block that is modified to produce the final active pheromone molecules.

The biosynthesis of many moth sex pheromones originates from common fatty acids through a series of enzymatic modifications. This compound is a key intermediate in these pathways, typically formed from the desaturation of a saturated fatty acid precursor. pnas.org

The process generally begins with palmitic acid (hexadecanoic acid), a common C16 saturated fatty acid. pnas.orgnih.gov A specific enzyme, a Δ11-desaturase, introduces a double bond at the 11th carbon position, converting the palmitic acid into this compound. pnas.orgnih.gov Following this crucial desaturation step, the molecule undergoes further modifications, such as reduction and oxidation, to yield the final pheromone components, which are often alcohols, aldehydes, or acetate (B1210297) esters. nih.govnih.govtandfonline.com

For instance, in the turnip moth (Agrotis segetum), a Δ11 fatty-acyl desaturase produces this compound from the abundant palmitic acid found in yeast when the gene is expressed heterologously. nih.govresearchgate.net Similarly, in the processionary moth (Thaumetopoea pityocampa), the biosynthetic pathway to its unique pheromone starts with the Δ11 desaturation of palmitic acid to form this compound. pnas.org This intermediate is then subject to further desaturations. pnas.org In the rice stem borer (Chilo suppressalis) and the cotton bollworm (Helicoverpa armigera), (Z)-11-hexadecenal is a primary pheromone component derived from this same fatty acid precursor. nih.govtandfonline.com

Research has shown that once formed, the pheromone precursor (Z)-11-hexadecenoate can be stored in glycerolipids, particularly triacylglycerols, within the pheromone gland, modulating its availability for the final steps of pheromone production. nih.gov

Table 1: Role of this compound in the Biosynthesis of Insect Sex Pheromones

| Insect Species | Precursor | Key Intermediate | Primary Pheromone Component(s) | Source |

|---|---|---|---|---|

| Cotton Bollworm (Helicoverpa armigera) | Palmitic Acid | This compound | (Z)-11-Hexadecenal | nih.gov |

| Processionary Moth (Thaumetopoea pityocampa) | Palmitic Acid | This compound | (Z)-13-Hexadecen-11-ynyl acetate | pnas.org |

| Rice Stem Borer (Chilo suppressalis) | Hexadecanoic Acid | This compound derivative | (Z)-11-Hexadecenal | tandfonline.com |

| Turnip Moth (Agrotis segetum) | Palmitic Acid | This compound | (Z)-11-Hexadecenol (precursor to other components) | nih.gov |

| Chinese Tussah Silkworm (Antheraea pernyi) | Not specified | This compound | (E,Z)-6,11-Hexadecadienal, (E,Z)-6,11-Hexadecadienyl acetate | ebi.ac.uk |

The chemical communication channel used for mating must be highly specific to prevent interbreeding between different species. This compound and its derivatives play a crucial role in ensuring this reproductive isolation. Species-specificity is often achieved not by a single unique compound, but by blending several components, including derivatives of this compound, in precise, species-specific ratios. nih.gov

A classic example involves two closely related Helicoverpa species. Both Helicoverpa armigera (cotton bollworm) and Helicoverpa assulta use the same two primary pheromone components, (Z)-11-hexadecenal and (Z)-9-hexadecenal, but in opposite ratios. nih.gov In H. armigera, the blend is dominated by (Z)-11-hexadecenal (derived from this compound's precursor), with a ratio of (Z)-9-hexadecenal to (Z)-11-hexadecenal of approximately 2:100. nih.gov Conversely, H. assulta uses a blend where (Z)-9-hexadecenal is the major component. nih.gov This difference in the ratio of the two compounds, one of which is directly biosynthesized via this compound, is critical for mate recognition.

Furthermore, minor components can have a major impact on specificity. In the rice pest Chilo suppressalis, whose main pheromone is (Z)-11-hexadecenal, the addition of a minor component, (Z)-11-hexadecenol (the alcohol form derived from this compound), was found to be crucial for reproductive isolation from other moths like H. armigera. While (Z)-11-hexadecenol did not increase attraction for C. suppressalis, its presence in a pheromone blend failed to attract male H. armigera moths, demonstrating its role as an interspecific inhibitor. mdpi.com

Table 2: Species-Specificity in Pheromone Blends Involving Derivatives of this compound

| Insect Species | Key Pheromone Components and Role | Source |

|---|---|---|

| Helicoverpa armigera | Uses (Z)-11-hexadecenal and (Z)-9-hexadecenal in a ratio of ~100:2. (Z)-11-hexadecenal is the major attractant. | nih.gov |

| Helicoverpa assulta | Uses the same components as H. armigera but in an opposite ratio, with (Z)-9-hexadecenal being the dominant compound. | nih.gov |

| Chilo suppressalis | The minor component (Z)-11-hexadecenol acts as a reproductive isolator, preventing attraction of H. armigera. | mdpi.com |

Interactions in Plant-Insect Systems

The influence of this compound extends beyond insect-to-insect communication. Derivatives of this acid, released by insects as pheromones, can be perceived by plants and can modulate their physiological and defensive states.

Exposure to insect pheromones derived from this compound, such as (Z)-11-hexadecenal and its acetate ester, can trigger distinct defense-related responses in plants. Studies on Brassica nigra (black mustard) have shown that exposure to these compounds can lead to both early and late defense responses. These responses include the depolarization of the plasma membrane potential, an increase in cytosolic calcium concentration, and the production of reactive oxygen species (ROS).

Interestingly, this plant response does not always result in increased resistance to herbivores. In some cases, exposure to these pheromone components can increase the plant's susceptibility to insect feeding. For example, Brassica nigra plants exposed to (Z)-11-hexadecenal or (Z)-11-hexadecenyl acetate showed increased leaf area consumption by larvae of the diamondback moth, Plutella xylostella. This suggests a complex interaction where the insect pheromone, while primarily for mate attraction, also influences the host plant's defense system, potentially to the advantage of the herbivore. The exposure can alter the plant's volatile emissions, which may inadvertently make the plant more attractive or palatable to pests.

Table 3: Effects of this compound Derivatives on Plant Defense

| Plant Species | Pheromone Derivative | Observed Physiological Effect on Plant | Source |

|---|---|---|---|

| Brassica nigra | (Z)-11-Hexadecenyl acetate | Depolarization of plasma membrane; upregulation of catalase and superoxide (B77818) dismutase. | |

| Brassica nigra | (Z)-11-Hexadecenal | Increased production of reactive oxygen species (ROS); altered volatile emissions. | |

| Brassica nigra | (Z)-11-Hexadecenal / (Z)-11-Hexadecenyl acetate | Increased susceptibility to herbivory by Plutella xylostella. |

Implications in Microbial Ecology

Beyond its role in higher organisms, this compound is also relevant in microbial ecology. As a fatty acid, it is a structural component of cell membranes and its presence and abundance, along with other fatty acids, can be used to characterize microbial communities.

The analysis of phospholipid fatty acids (PLFAs) is a widely used culture-independent method to describe the structure of microbial communities in environmental samples like soil and sediment. oup.comuvigo.es The fundamental principle is that different groups of microorganisms have distinct and characteristic fatty acid profiles in their cell membranes. oup.com By extracting and quantifying the entire suite of fatty acids from a sample, a "fingerprint" of the microbial community can be generated. uvigo.es

This compound is one of many monounsaturated fatty acids that would be part of such a profile. Changes in the relative abundance of specific fatty acids, including various isomers of hexadecenoic acid, can indicate shifts in the microbial community composition due to environmental changes or experimental treatments. oup.comoup.com For example, the proportions of monounsaturated fatty acids versus saturated or branched-chain fatty acids can provide insights into the relative abundance of different bacterial groups (e.g., Gram-positive vs. Gram-negative bacteria) and the physiological state of the community. oup.com Because phospholipids (B1166683) degrade rapidly upon cell death, PLFA profiles provide an accurate census of the living microbial community at the time of sampling. uvigo.es Therefore, this compound serves as one of many biomarkers within a complex profile used to assess microbial biomass, structure, and diversity. nih.gov

Influence on Gut Microbiota and Host Metabolism

The intricate relationship between diet, gut microbiota, and host metabolism is a pivotal area of research. Fatty acids, including this compound, can be influenced by and, in turn, influence the composition and function of the gut microbiome.

Studies analyzing the gut microbial and metabolic profiles have identified this compound in the gut environment. For instance, research on the immature gut has shown the presence of this compound, suggesting its potential role in shaping the microbial communities in early life. isciii.es The interplay between dietary components and the gut microbiota can lead to the production of various metabolites that affect host physiology. nih.gov While the direct and specific mechanisms of this compound on gut microbiota are still being elucidated, the presence of this fatty acid in the gut ecosystem points towards its involvement in the complex host-microbe metabolic interactions. Further research is needed to fully understand its specific contributions to gut health and host metabolism.

Potential Biological Activities (Excluding Dosage/Administration)

Beyond its role in insect communication, this compound and its derivatives exhibit a range of potential biological activities that are of scientific interest.

Antimicrobial Properties (of Methyl Ester Derivative)

The methyl ester of this compound, known as methyl (Z)-11-hexadecenoate, has been investigated for its potential biological activities. While research is ongoing, some studies suggest that fatty acid methyl esters, as a class, may possess antimicrobial properties. smolecule.com For example, hexadecanoic acid methyl ester has demonstrated antibacterial effects. researchgate.netfrontiersin.org The unsaturated nature of methyl (Z)-11-hexadecenoate could contribute to these potential antimicrobial effects. smolecule.com However, specific studies focusing solely on the antimicrobial potency of pure methyl (Z)-11-hexadecenoate are needed to confirm and characterize this activity.

Influence on Lipid Metabolism (of Methyl Ester Derivative)

The methyl ester derivative, methyl (Z)-11-hexadecenoate, may also play a role in lipid metabolism. smolecule.com Due to its structure as an unsaturated fatty acid ester, it is plausible that it could influence lipid profiles and metabolic pathways. smolecule.com Research on related fatty acids has shown that they can impact lipid metabolism. For instance, cis-10-hexadecenoic acid has been associated with the modulation of lipid droplet formation and may affect pathways related to hepatic steatosis through mechanisms involving PPARα. While direct evidence for methyl (Z)-11-hexadecenoate is still emerging, its structural similarity to other biologically active fatty acids suggests a potential for influencing lipid metabolism.

Modulation of Inflammatory Responses (related to 10(Z)-Hexadecenoic Acid)

A structurally related isomer, 10(Z)-hexadecenoic acid , has been identified as a novel anti-inflammatory lipid isolated from the soil-derived bacterium Mycobacterium vaccae. nih.gov This bacterium is known for its immunoregulatory properties. nih.gov

Research has demonstrated that 10(Z)-hexadecenoic acid can modulate inflammatory responses in macrophages. nih.govresearchgate.net Specifically, it has been shown to decrease the secretion of the pro-inflammatory cytokine IL-6 when stimulated by lipopolysaccharide (LPS). nih.gov Further investigation using RNA sequencing revealed that pretreatment with 10(Z)-hexadecenoic acid leads to the upregulation of genes associated with peroxisome proliferator-activated receptor alpha (PPARα) signaling. nih.gov This upregulation is accompanied by a broad repression of inflammatory markers at the transcriptional level. nih.gov

The anti-inflammatory effects of 10(Z)-hexadecenoic acid appear to be selective for PPARα, as it did not activate PPARγ or PPARδ signaling pathways. nih.gov The reduction in IL-6 secretion was preventable by PPARα antagonists and was not observed in mice lacking PPARα, further confirming the critical role of this receptor in mediating the anti-inflammatory actions of 10(Z)-hexadecenoic acid. nih.gov

Table of Research Findings on 10(Z)-Hexadecenoic Acid's Anti-inflammatory Effects:

| Finding | Experimental Context | Implication | Citation |

| Decreased IL-6 secretion | Lipopolysaccharide-stimulated murine peritoneal macrophages | Attenuation of a key pro-inflammatory cytokine | nih.gov |

| Upregulation of PPARα signaling genes | RNA sequencing of LPS-stimulated macrophages | Activation of a key anti-inflammatory pathway | nih.gov |

| Broad repression of inflammatory markers | RNA sequencing of LPS-stimulated macrophages | Widespread anti-inflammatory transcriptional effect | nih.gov |

| Selective activation of PPARα | Luciferase-based transfection assays | Specific molecular target for its anti-inflammatory action | nih.gov |

| Effects prevented by PPARα antagonists | Macrophage cell culture | Confirms the essential role of PPARα in its mechanism | nih.gov |

Table of Compound Names:

| Common Name/Systematic Name |

| This compound |

| Methyl (Z)-11-hexadecenoate |

| 10(Z)-Hexadecenoic acid |

| (Z)-11-Hexadecenal |

| Palmitic acid |

| Interleukin 6 (IL-6) |

| Peroxisome proliferator-activated receptor alpha (PPARα) |

| Peroxisome proliferator-activated receptor gamma (PPARγ) |

| Peroxisome proliferator-activated receptor delta (PPARδ) |

| Lipopolysaccharide (LPS) |

| Mycobacterium vaccae |

| Hexadecanoic acid methyl ester |

Analytical Methodologies for Z 11 Hexadecenoic Acid Research

Extraction and Derivatization Techniques

The analysis of (Z)-11-hexadecenoic acid, particularly from biological matrices, necessitates initial extraction and often derivatization to enhance its suitability for chromatographic analysis.

A common procedure involves the extraction of lipids from the sample, such as insect pheromone glands or plant tissues. For instance, in studies involving the production of moth sex pheromone precursors in Nicotiana species, fatty acids were extracted from fresh leaf tissue. d-nb.info

Methyl Esterification for GC-MS:

To improve volatility for gas chromatography (GC) analysis, this compound is typically converted into its fatty acid methyl ester (FAME), a process known as methyl esterification. smolecule.com This derivatization is a standard practice in the analysis of fatty acids. imist.ma One method involves treating the sample with a solution of sulfuric acid in methanol (B129727) at an elevated temperature. d-nb.info This acid-catalyzed esterification makes the analyte more volatile and less prone to thermal decomposition during GC analysis. imist.ma

Another approach to derivatization involves the use of dimethyl disulfide (DMDS) adducts. This technique is specifically employed to determine the position of the double bond within the fatty acid chain through mass spectrometry (MS). nih.gov The DMDS derivative fragments in a predictable manner during MS analysis, allowing for the precise localization of the double bond. nih.govnih.gov

Chromatographic Techniques

Chromatography, particularly gas chromatography coupled with mass spectrometry, is the cornerstone for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the most widely used technique for the precise identification and quantification of this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

In the analysis of this compound methyl ester, specific ions in the mass spectrum are monitored for identification. For example, the methyl ester of this compound produces characteristic ions at m/z 268 and 236. nih.gov The retention time of the compound on the GC column, when compared to that of a known standard, further confirms its identity. nih.gov

To ensure accurate quantification, especially in complex biological samples, an internal standard is often used. Methyl nonadecanoate (B1228766) is an example of an internal standard used in the analysis of fatty acids from plant tissue. d-nb.info Deuterated analogs of the target compound can also serve as effective internal standards.

The table below summarizes the key aspects of GC-MS analysis for this compound.

| Parameter | Description | Reference |

| Derivatization | Methyl esterification to increase volatility. | smolecule.comimist.ma |

| Identification | Based on retention time and mass spectrum comparison with standards. | nih.gov |

| Quantification | Use of internal standards like methyl nonadecanoate or deuterated analogs. | d-nb.info |

| Double Bond Location | Confirmed by DMDS derivatization followed by GC-MS analysis. | nih.govnih.gov |

Spectroscopic Methods

While GC-MS is central to the analysis of this compound, other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), play a role in its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR can be used to confirm the structure of synthesized this compound and its derivatives. acs.org For instance, in a study synthesizing deuterated probes of this compound, ¹H and ¹³C NMR spectra were used to verify the structures of the synthesized compounds. acs.org

Isotopic Labeling and Tracing in Biosynthetic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biosynthetic pathways. In the context of this compound, deuterium-labeled precursors are often used.

By introducing a deuterium-labeled fatty acid, such as D₃-hexadecanoic acid, into a biological system (e.g., an insect pheromone gland), researchers can track its conversion into this compound and other products. uliege.beresearchgate.net The incorporation of deuterium (B1214612) atoms is detected by a shift in the mass-to-charge ratio of the resulting molecules in the mass spectrometer. researchgate.net This method has been instrumental in confirming that this compound is a precursor in the biosynthesis of sex pheromones in various moth species. researchgate.net For example, topical application of deuterated D₃-16:acid to insect wings demonstrated its exclusive incorporation into this compound.

These studies provide direct evidence for the enzymatic reactions involved in the production of this important fatty acid.

Advanced Lipidomic Profiling Techniques

The study of the entire lipid profile of a biological sample, known as lipidomics, provides a broader understanding of the roles of individual fatty acids like this compound. Advanced lipidomic profiling can reveal changes in the fatty acid composition of cells and tissues in response to various conditions. nih.govplos.orgresearchgate.net

These techniques often involve high-throughput analysis of lipids using methods like GC-MS or liquid chromatography-mass spectrometry (LC-MS). The resulting data can be used to identify changes in the levels of this compound and its isomers in different biological contexts, such as in human blood lipids. nih.govplos.orgresearchgate.net This can help in identifying potential biomarkers and understanding the metabolic pathways involved. plos.orgresearchgate.net

Applications and Future Research Directions

Sustainable Pest Management Strategies

The growing demand for environmentally friendly agricultural practices has highlighted the importance of pheromone-based pest control. slu.senih.gov (Z)-11-hexadecenoic acid is a key precursor in the synthesis of sex pheromones for many lepidopteran pests, making it a valuable tool in integrated pest management (IPM) programs. slu.se

A significant advancement in sustainable agriculture is the development of plant-based systems for producing insect pheromones. unl.edu Researchers have successfully engineered oilseed crops, such as Camelina sativa, to produce this compound. slu.seunl.eduresearchgate.net This metabolic engineering approach offers a cost-effective and renewable source of pheromone precursors. slu.seresearchgate.net The process involves introducing specific genes from insects and other organisms into the plants, which then synthesize the desired fatty acid in their seed oil. unl.edu The extracted and purified this compound is then converted into the final pheromone lure. slu.seunl.eduresearchgate.net

Field trials have demonstrated that these plant-derived pheromone lures are as effective as their synthetically produced counterparts in monitoring and managing pest populations. slu.seunl.eduresearchgate.netresearchgate.net For instance, lures containing plant-derived pheromones have been successfully used to monitor the diamondback moth (Plutella xylostella) in cabbage fields. unl.edudntb.gov.ua

| Pest Species | Crop | Management Strategy | Efficacy |

| Diamondback Moth (Plutella xylostella) | Cabbage | Monitoring | Equally effective as synthetic lures. unl.edudntb.gov.ua |

| Cotton Bollworm (Helicoverpa armigera) | Common Bean | Mating Disruption | As effective as synthetic pheromones. unl.eduresearchgate.netdntb.gov.ua |

Beyond their use in traps for monitoring pest populations, pheromones derived from this compound are instrumental in mating disruption strategies. unl.edu This technique involves releasing a large amount of the synthetic pheromone into the environment, which confuses male insects and prevents them from locating females for mating. unl.edu This disruption leads to a reduction in the pest population over time. unl.edu

The use of this compound as a precursor for the sex pheromones of major agricultural pests like the cotton bollworm (Helicoverpa armigera) and the tobacco budworm (Helicoverpa zea) has been extensively studied. Pheromone traps baited with these compounds are effective tools for monitoring population densities, allowing farmers to make informed decisions about the need for other control measures. This targeted approach helps to minimize the use of broad-spectrum insecticides, thereby protecting beneficial insects and reducing environmental contamination. unl.edu

Biotechnological Production of Fatty Acids and Derivatives

The chemical synthesis of insect pheromones can be a complex and expensive process. nih.gov Consequently, there is growing interest in developing biotechnological methods for producing these valuable compounds.

Metabolic engineering of plants to produce pheromone precursors like this compound is a promising area of research. nih.govunl.edu Scientists have successfully introduced the necessary biosynthetic genes into various plant species, including Nicotiana benthamiana and Nicotiana tabacum, turning them into "green factories" for these compounds. d-nb.infochalmers.seresearchgate.net

In one study, the co-expression of an acyl-ACP thioesterase from Cuphea pulcherrima and a Δ11-desaturase from Amyelois transitella in N. benthamiana resulted in the production of this compound at levels up to 17.6% of the total fatty acids in the leaves. d-nb.infochalmers.se This equates to approximately 335 micrograms of the compound per gram of fresh leaf tissue. d-nb.infochalmers.seresearchgate.net The stability of this production across generations has also been demonstrated, highlighting the feasibility of this approach for large-scale production. d-nb.infochalmers.se

| Engineered Plant | Precursor Produced | Yield |

| Nicotiana benthamiana | This compound | 335 µg/g fresh leaf. d-nb.infochalmers.se |

| Camelina sativa | This compound | ~9% of total fatty acids in seeds. researchgate.net |

This plant-based production offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based feedstocks. unl.edu

In addition to plants, microorganisms such as yeast are being explored as potential "cell factories" for the production of insect pheromones and their precursors. nih.govoup.comresearchgate.net The metabolic pathways of yeast can be engineered to synthesize specific fatty acids and their derivatives. oup.com

Researchers have successfully engineered the yeast Saccharomyces cerevisiae to produce (Z)-11-hexadecenol by co-expressing a Δ11-desaturase and a fatty-acyl reductase from the turnip moth, Agrotis segetum. nih.govnih.gov The engineered yeast was able to produce the target compound from its own endogenous fatty acids. nih.govnih.gov While the yields are currently modest, this approach demonstrates the potential for using microbial fermentation to produce valuable pheromone components. nih.gov Further optimization of these microbial systems could lead to a scalable and cost-effective production platform. oup.comgoogle.com

Evolutionary Biology of Pheromone Biosynthesis

The study of this compound and its role in pheromone production also provides valuable insights into the evolution of insect communication. The biosynthesis of this compound and its derivatives is often controlled by a specific class of enzymes called desaturases. d-nb.inforesearchgate.netpnas.org

The Δ11-desaturase enzyme, which is responsible for introducing the double bond at the 11th position of palmitic acid to form this compound, is a key player in the pheromone biosynthesis of many moth species. d-nb.infoiastate.edunih.gov Research has shown that the gene encoding this enzyme has a slower evolutionary rate compared to other desaturase genes, suggesting it is under strong functional constraints. d-nb.info

In some species, the same Δ11-desaturase is used to produce precursors for both male and female pheromones, which may create conflicting selective pressures on the enzyme. d-nb.info The evolution of new pheromone signals may be facilitated by the recruitment of genes that were originally involved in other physiological processes. d-nb.info For example, it is hypothesized that the evolution of certain female sex pheromones may have been enabled by the activation of genes involved in male pheromone biosynthesis. d-nb.info

The study of desaturase enzymes in a wide range of insect species, from primitive moths to more advanced ones, is helping to unravel the evolutionary history of these crucial signaling pathways. nih.govebi.ac.uk This research provides a deeper understanding of how the remarkable diversity of insect pheromones has evolved.

Exploration of Novel Biological Roles in Various Organisms

This compound is well-established as a crucial precursor in the biosynthesis of sex pheromones for hundreds of moth species. d-nb.info However, its full range of biological activities and its presence and function in other organisms remain areas for future exploration.

Its primary role is as an intermediate. For instance, it is a key precursor to (Z)-11-hexadecenal, the major sex pheromone component for the cotton bollworm, Helicoverpa armigera, and the rice stem borer, Chilo suppressalis. chalmers.se It is also a direct precursor in the biosynthesis of bombykol (B110295), the sex pheromone of the silkworm Bombyx mori. ebi.ac.ukresearchgate.net Beyond being a precursor, this compound itself can act as a sex pheromone, capable of attracting the male pine processionary moth, Thaumetopoea pityocampa. medchemexpress.com Its role extends to other insect orders as well; in Bicyclus butterflies, esters derived from this compound function as male courtship pheromones.

The biological activities of its positional isomers suggest that this compound, also known as palmitvaccenic acid, may have functions beyond chemical communication. mdpi.com The most studied C16:1 isomer, palmitoleic acid ((Z)-9-hexadecenoic acid), is recognized as a "lipokine," a lipid hormone that can influence metabolic processes like insulin (B600854) sensitivity and inflammation. mdpi.comatamanchemicals.comwikipedia.org Another isomer, sapienic acid ((Z)-6-hexadecenoic acid), is a characteristic fatty acid in human skin sebum. mdpi.comresearchgate.net Given that palmitvaccenic acid is found in mammalian cells, future research should investigate its potential roles in metabolic regulation, membrane function, or as a signaling molecule in vertebrates, drawing parallels from the known functions of its isomers. mdpi.com

| Organism | Family | Role of this compound | Derived Pheromone Component(s) | Citation(s) |

|---|---|---|---|---|

| Helicoverpa armigera (Cotton Bollworm) | Noctuidae | Precursor | (Z)-11-Hexadecenal | |

| Chilo suppressalis (Rice Stem Borer) | Crambidae | Precursor | (Z)-11-Hexadecenal | chalmers.se |

| Bombyx mori (Silkworm) | Bombycidae | Precursor | (E,Z)-10,12-Hexadecadien-1-ol (Bombykol) | ebi.ac.ukresearchgate.net |

| Antheraea pernyi (Chinese Tussah Silkworm) | Saturniidae | Intermediate Precursor | (E,Z)-6,11-Hexadecadienal | ebi.ac.ukharvard.edu |

| Thaumetopoea pityocampa (Pine Processionary Moth) | Notodontidae | Active Pheromone | Not Applicable | medchemexpress.com |

| Bicyclus martius sanaos (Butterfly) | Nymphalidae | Precursor | Ethyl, isobutyl, and 2-phenylethyl esters | |

| Spodoptera exigua (Beet Armyworm) | Noctuidae | Intermediate Precursor | (Z,E)-9,12-Tetradecadienyl acetate (B1210297) | d-nb.infonih.gov |

Further Elucidation of Regulatory Networks in Fatty Acid Synthesis

The production of this compound is tightly controlled within the broader network of fatty acid metabolism. While the core biosynthetic steps involving fatty acid synthase and specific desaturases are known, the complex regulatory networks that govern the expression and activity of these enzymes are not fully understood. frontiersin.orgresearchgate.net Elucidating these networks is crucial for a complete picture of pheromone biosynthesis.

The regulation of fatty acid desaturase genes is known to occur at the transcriptional level and is influenced by a variety of internal and external signals. nih.gov In many organisms, from bacteria to humans, the composition of fatty acids in cellular membranes creates a feedback loop that governs the transcription of desaturase genes to maintain membrane fluidity. nih.gov This homeostasis is critical, and future studies should investigate how the levels of this compound or its downstream products might regulate the expression of the Δ11 desaturase gene.

Several factors are known to influence desaturase gene expression:

Dietary Nutrients: In various animals, diets rich in unsaturated fatty acids can decrease the expression of desaturase genes, while high-carbohydrate diets can increase it. plos.org

Environmental Cues: Temperature and light are significant regulators. In cyanobacteria and plants, a decrease in temperature often leads to an increase in desaturase gene expression to adapt membrane fluidity. plos.orgpnas.org Similarly, light can induce the expression of certain desaturase genes in photosynthetic organisms. pnas.org

Hormonal Control: In insects, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal regulator that triggers the pheromone production cascade, which includes the activity of desaturases. researchgate.net

Genetic Factors: Transcription factors are key players in this regulatory web. For example, in C. elegans, the nuclear hormone receptor NHR-80 has been identified as a regulator of Δ9 desaturase gene expression. plos.org Identifying the specific transcription factors that bind to the promoter regions of the Δ11 desaturase genes involved in this compound synthesis is a key area for future research.

Studies in Atlantic salmon have shown that the regulation can be highly complex, with different gene copies of desaturases showing distinct expression patterns in response to various fatty acids and exhibiting rhythmic variations over time. plos.org This suggests that the regulation of this compound synthesis in insects is likely not a simple on/off switch but a finely tuned system involving multiple layers of control. Future research should aim to identify the specific cis-regulatory elements and trans-acting factors that control the spatial and temporal expression of the enzymes in the pheromone gland.

Integration of Multi-Omics Approaches in Chemical Ecology Research

The field of chemical ecology is being transformed by the integration of high-throughput "omics" technologies, including genomics, transcriptomics, and metabolomics. rsc.orgnih.gov These approaches allow researchers to move beyond the study of single compounds like this compound to a systems-level understanding of the chemically mediated interactions between organisms. rsc.org

Transcriptome analysis of insect pheromone glands has become a powerful tool for gene discovery. By sequencing all expressed genes in this specialized tissue, researchers can identify candidate genes involved in biosynthesis, including desaturases, fatty acyl-CoA reductases (FARs), and other modifying enzymes. oup.comd-nb.info This approach has been successfully used to identify the specific Δ11 desaturases that produce this compound in various moth species. chalmers.se

The true power of modern chemical ecology research lies in the integration of multiple omics datasets:

Genomics and Transcriptomics: Provide a blueprint of the organism's metabolic potential and which genes are active during a specific process like pheromone production. nih.gov

Metabolomics: Offers a snapshot of the chemical phenotype, identifying and quantifying the small molecules (like fatty acids and pheromones) present in a sample. rsc.org Comparative metabolomics can reveal which compounds are regulated during specific interactions. rsc.org

Proteomics: Can identify the actual proteins (enzymes) present and their post-translational modifications, linking the genetic blueprint to functional machinery.

By combining these approaches, researchers can build comprehensive models of biosynthetic pathways and their regulation. For example, by correlating transcript levels with metabolite profiles in pheromone glands, scientists can functionally annotate genes and confirm their role in producing specific compounds. researchgate.net This integrated approach is essential for unraveling complex biosynthetic pathways that involve multiple enzymatic steps and branch points. d-nb.info

Future research will increasingly rely on multi-omics to explore the ecological context of this compound. This includes understanding how its production is affected by the host plant, symbiotic microorganisms, or even pathogens, which are known to alter insect chemical communication. nih.gov Integrating omics data is key to uncovering the entire genetic and biosynthetic network that underpins an ecological response, providing a holistic view of the role of this compound in nature. rsc.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying (Z)-11-hexadecenoic acid in biological samples?

- Methodology : Gas chromatography coupled with mass spectrometry (GC/MS) is widely used for precise identification and quantification. Lipid extracts are typically methanolyzed to convert fatty acids into methyl esters, enhancing volatility for GC analysis . Internal standards (e.g., deuterated analogs) improve accuracy, especially in complex matrices like insect pheromone glands or plant tissues.

Q. How can the biosynthetic pathway of this compound be modeled in non-native organisms?

- Approach : Co-expression of acyl-ACP thioesterases (e.g., CpuFatB1 from Cuphea pulcherrima) and Δ11 fatty-acyl desaturases (e.g., Atr∆11 from Amyelois transitella) in plant systems like Nicotiana benthamiana enables precursor production. Optimize promoter strength (e.g., CaMV-35S) and tissue-specific expression to achieve yields up to 17.6% of total leaf fatty acids .

Q. What are the key intermediates and enzymes involved in this compound biosynthesis in Lepidoptera?

- Key Components :

- Intermediates : Palmitic acid (16:0) is desaturated by Δ11 desaturases to form this compound. Subsequent modifications include β-oxidation or esterification .

- Enzymes : Δ11 desaturases (e.g., Ave∆11 from Argyrotaenia velutinana) are critical. Activity can be validated via yeast complementation assays .

Advanced Research Questions

Q. How can metabolic engineering in yeast improve the de novo production of this compound for pheromone synthesis?

- Strategy :

Chassis Optimization : Knock out S. cerevisiae genes (e.g., OLE1) to reduce competing pathways and enhance free fatty acid (FFA) accumulation (>350 mg/L) .

Heterologous Expression : Introduce insect-derived Δ11 desaturases (e.g., from Helicoverpa armigera) to produce this compound. Couple with carboxylic acid reductases (CARs) to convert it to aldehydes (e.g., Z11–16:Ald) .

Scale-Up : Use fed-batch fermentation to achieve titers >45 mg/L for downstream applications .

Q. How do discrepancies in this compound yields arise across plant and microbial systems, and how can they be resolved?

- Data Contradictions : Variations in yields (e.g., 17.6% in N. benthamiana vs. 60 mg/L in yeast) stem from differences in substrate availability, enzyme specificity, and compartmentalization.

- Solutions :

- Plant Systems : Select homozygous transgenic lines (e.g., N. benthamiana T2 generation) for stable production .

- Microbial Systems : Optimize FFA export and reduce β-oxidation via gene editing (e.g., POX1 deletion) .

Q. What role do multi-functional desaturases play in introducing double bonds into saturated and unsaturated fatty acids?

- Mechanistic Insight : Δ11/Δ12 desaturases in Spodoptera spp. catalyze dual desaturation, producing this compound from 16:0 and (Z,E)-9,12-tetradecadienoic acid from 14:0. Isotopic labeling (e.g., d3-16:acid) confirms enzyme promiscuity .

- Experimental Validation : Use DMDS-adduct derivatization and GC/MS to confirm double-bond positions and geometry .

Q. How can isotopic labeling resolve uncertainties in precursor incorporation pathways for this compound?

- Case Study : Topical application of deuterated d3-16:acid to insect wings showed exclusive incorporation into this compound, but not into (9Z)-9-hexadecenoic acid, clarifying pathway specificity .

- Best Practices : Use stable isotopes (e.g., ^2H, ^13C) with LC-MS/MS for tracking metabolic flux and enzyme kinetics .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.